4-bromo-1-sec-butyl-5-(methoxymethyl)-1H-pyrazole
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Overview
Description
4-Bromo-1-sec-butyl-5-(methoxymethyl)-1H-pyrazole is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions This specific compound is characterized by the presence of a bromine atom, a sec-butyl group, and a methoxymethyl group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-sec-butyl-5-(methoxymethyl)-1H-pyrazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as a β-keto ester or diketone, under acidic or basic conditions.
Introduction of the bromine atom: Bromination of the pyrazole ring can be carried out using bromine or a brominating agent like N-bromosuccinimide (NBS) in an appropriate solvent.
Attachment of the sec-butyl group: This can be done via alkylation using sec-butyl halide in the presence of a strong base like sodium hydride or potassium tert-butoxide.
Introduction of the methoxymethyl group: This step involves the reaction of the pyrazole compound with methoxymethyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-sec-butyl-5-(methoxymethyl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides.
Oxidation and reduction reactions: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Coupling reactions: The pyrazole ring can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution reactions: Nucleophiles like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling reactions: Palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide or toluene.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido, thio, or alkoxy derivatives, while coupling reactions can produce biaryl or styryl derivatives.
Scientific Research Applications
4-Bromo-1-sec-butyl-5-(methoxymethyl)-1H-pyrazole has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used as a probe or ligand in biochemical assays and studies.
Medicine: It has potential as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound can be utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-bromo-1-sec-butyl-5-(methoxymethyl)-1H-pyrazole depends on its specific application. In biochemical contexts, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the bromine atom and the methoxymethyl group can influence its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating specific targets, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-butyl-5-(methoxymethyl)-1H-pyrazole: Similar structure but with a butyl group instead of a sec-butyl group.
4-Bromo-1-sec-butyl-5-methyl-1H-pyrazole: Similar structure but with a methyl group instead of a methoxymethyl group.
4-Chloro-1-sec-butyl-5-(methoxymethyl)-1H-pyrazole: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
4-Bromo-1-sec-butyl-5-(methoxymethyl)-1H-pyrazole is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The sec-butyl group provides steric hindrance, while the methoxymethyl group offers electron-donating effects. The bromine atom enhances the compound’s reactivity in substitution and coupling reactions, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
4-bromo-1-butan-2-yl-5-(methoxymethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BrN2O/c1-4-7(2)12-9(6-13-3)8(10)5-11-12/h5,7H,4,6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRAODQRKCVQTNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=C(C=N1)Br)COC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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